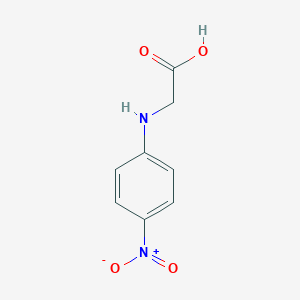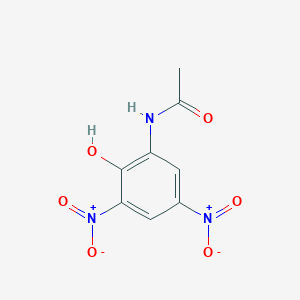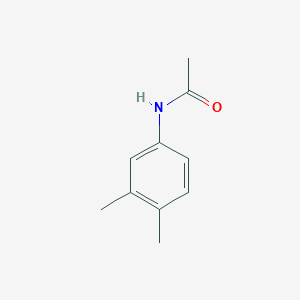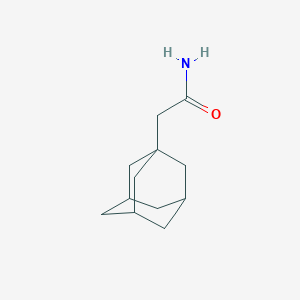![molecular formula C18H18ClN3O2 B181837 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 6146-33-4](/img/structure/B181837.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as BZPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may induce apoptosis in cancer cells by activating the caspase-3 pathway and increasing the expression of Bax and decreasing the expression of Bcl-2. It may also inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with DNA synthesis. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide may have anti-inflammatory effects by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, regulating glucose metabolism, and improving mitochondrial function. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can reduce oxidative stress in cancer cells by increasing the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to regulate glucose metabolism by increasing glucose uptake and decreasing glucose production in liver cells. It has also been shown to improve mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also limitations to using N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments, including its limited solubility in water and its high cost.
Direcciones Futuras
There are several potential future directions for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide research, including investigating its potential as a therapeutic agent for cancer, bacterial infections, and inflammation. Additionally, further studies could explore the mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide and identify potential drug targets. Furthermore, research could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a diagnostic tool for cancer and bacterial infections. Finally, future studies could investigate the potential of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide as a nanocarrier for drug delivery.
Métodos De Síntesis
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with o-phenylenediamine to yield the final product, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has shown promise in various scientific research applications, including cancer treatment, antibacterial activity, and anti-inflammatory effects. Studies have shown that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide can inhibit the growth of cancer cells, particularly in breast and lung cancers, by inducing apoptosis and cell cycle arrest. Additionally, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide has been found to exhibit antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
6146-33-4 |
|---|---|
Nombre del producto |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
Fórmula molecular |
C18H18ClN3O2 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
Clave InChI |
WHCLXNRSBLPCRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



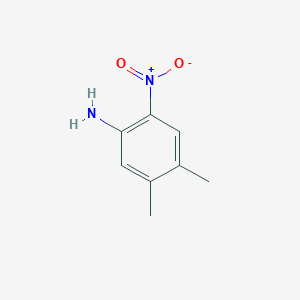

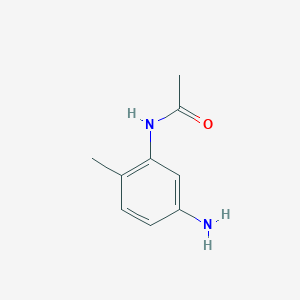

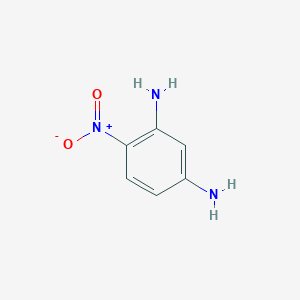
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

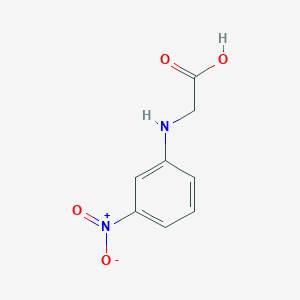
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
